molecular formula C10H13Cl2N3O B1479181 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one CAS No. 2091119-34-3

2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one

Cat. No.: B1479181
CAS No.: 2091119-34-3
M. Wt: 262.13 g/mol
InChI Key: LJYOXSRISHWWMD-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one ( 2091119-34-3) is a chemical building block with a molecular weight of 262.14 g/mol and the molecular formula C 10 H 13 Cl 2 N 3 O . This compound features an imidazo[1,2-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds based on this heterocyclic system are frequently investigated as key intermediates in pharmaceutical research for the development of novel therapeutic agents . The presence of two chlorine atoms and a ketone functional group in its structure makes it a versatile intermediate for further synthetic modification, suitable for nucleophilic substitution and condensation reactions. Research into analogous dihydroimidazopyrazine and related fused heterocycles has revealed their significant potential as inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP-IV) . Such inhibitors are of great interest for the treatment of type 2 diabetes . Related structural analogs have also been explored for their activity as NK-3 receptor selective antagonists and Poly(ADP-ribose)polymerase (PARP) inhibitors , indicating the broad applicability of this chemotype in drug discovery programs targeting multiple disease areas. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3O/c1-2-7(11)10(16)14-3-4-15-8(12)5-13-9(15)6-14/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYOXSRISHWWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN2C(=NC=C2Cl)C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one represents a class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H11Cl2N3O\text{C}_{11}\text{H}_{11}\text{Cl}_2\text{N}_3\text{O}

This structure highlights the presence of halogen substituents and a dihydroimidazo-pyrazine moiety which are critical for its biological activity.

Research indicates that compounds similar to this compound act primarily through modulation of specific biological pathways:

  • Androgen Receptor Modulation : The compound exhibits potential as a tissue-selective androgen receptor modulator (SARM), which can selectively activate or inhibit androgen receptors in various tissues. This property is particularly valuable in treating conditions like prostate cancer where androgen signaling plays a crucial role .
  • Antiproliferative Effects : Studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, suggesting that this compound may also possess anticancer properties .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Description
Androgen Receptor AntagonismHigh affinity for androgen receptors with significant antagonistic activity.
AntiproliferativeInhibits growth in prostate cancer cell lines with minimal agonistic effects.
Safety ProfileFavorable safety profile with low potential for drug-drug interactions.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Prostate Cancer Treatment :
    • A study demonstrated that compounds with similar structures effectively inhibited the proliferation of prostate cancer cells in vitro. The results indicated a dose-dependent response to treatment, suggesting potential for clinical application in managing androgen-dependent tumors .
  • Tissue Selectivity :
    • Research highlighted the tissue-selective nature of SARMs, showing that this compound could selectively modulate androgen receptor activity in muscle versus prostate tissue. This selectivity is crucial for minimizing side effects associated with traditional androgen therapies .

Comparison with Similar Compounds


Key Observations :

  • Chlorine vs. Fluorine : The target compound’s dual chlorine substituents may enhance electrophilicity and binding affinity compared to fluorine analogs like ganaplacide, though this could compromise solubility .
  • Ring Substitutions : Dimethyl groups at position 8 (e.g., GNF179) improve metabolic stability by hindering oxidative degradation, a feature absent in the target compound .

Physicochemical Properties

Property Target Compound GNF179 Ganaplacide
Molecular Weight ~427.3 (calculated) 427.9 428.4
Solubility (DMSO) Predicted low 10 mM Not reported
LogP (Predicted) ~3.5 3.8 3.6
Acidic pKa ~7.9 7.94 Not reported

The target’s higher molecular weight and chlorine content likely reduce aqueous solubility compared to GNF179, necessitating formulation optimization .

Preparation Methods

Core Scaffold Synthesis: Imidazo[1,2-a]pyrazine Derivatives

The synthesis typically begins with the preparation of the 5,6-dihydroimidazo[1,2-a]pyrazine scaffold, which is the central heterocyclic framework. Several methods have been reported for this:

  • Deprotection of tert-butyl esters : Starting from tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7-carboxylate, treatment with trifluoroacetic acid in dichloromethane at 0–20°C for 1 hour yields the free imidazo[1,2-a]pyrazine compound after solvent evaporation.

  • Base-mediated Boc protection : Reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with di-tert-butyl dicarbonate and triethylamine in dichloromethane at room temperature for 48 hours affords tert-butyl protected derivatives, which are useful intermediates for further functionalization.

Construction of the Butan-1-one Side Chain

The attachment of the 2-chloro-butan-1-one moiety to the imidazo[1,2-a]pyrazine core involves:

  • Substitution reactions with chloroalkyl reagents : Alkylation of the amine nitrogen on the heterocycle with 2-chlorobutanoyl chloride or related chloro-substituted reagents under controlled conditions introduces the butanone side chain.

  • Palladium-catalyzed cross-coupling : Palladium catalysts (e.g., palladium diacetate, Pd(PPh3)4) in the presence of bases like potassium carbonate and ligands such as tricyclohexylphosphine facilitate coupling reactions between bromo-substituted intermediates and the imidazo[1,2-a]pyrazine derivatives to construct complex side chains.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature & Time Yield (%) Notes
Deprotection of tert-butyl ester Trifluoroacetic acid in DCM 0–20°C, 1 hour Not specified Leads to free imidazo[1,2-a]pyrazine
Boc protection Di-tert-butyl dicarbonate, triethylamine in DCM Room temp, 48 h Not specified Protects amine functionality
Chlorination N-Chlorosuccinimide in toluene 80°C, 2 h Not specified Introduces chlorine on ring
Pd-catalyzed coupling Pd(OAc)2, PPh3, K2CO3 in DMF or 1,4-dioxane 95–140°C, 3–6 h 26–35% Cross-coupling for side chain attachment
Fluoride-mediated deprotection Tetrabutylammonium fluoride in THF Reflux, 21.5 h 35% Deprotection of silyl groups

Data compiled from multiple experimental procedures reported in the literature.

Detailed Research Findings and Analysis

  • The chlorination step using N-chlorosuccinimide is efficient and mild, avoiding harsh conditions that could degrade the heterocyclic core. This step is critical for introducing the chlorine at the 3-position of the imidazo[1,2-a]pyrazine ring, which is essential for the final compound structure.

  • The palladium-catalyzed cross-coupling reactions enable the formation of C–N or C–C bonds necessary for attaching the butan-1-one side chain. These reactions require inert atmosphere, elevated temperatures, and appropriate ligands to achieve moderate yields.

  • The choice of protecting groups (tert-butyl esters, silyl ethers) and their subsequent removal under controlled conditions (acidic or fluoride ion) are pivotal in maintaining the integrity of sensitive functional groups during multi-step synthesis.

  • The overall synthetic route is characterized by moderate yields at each step, indicating the complexity and sensitivity of the intermediates. Purification methods such as flash chromatography, recrystallization, and preparative HPLC are employed to isolate pure compounds.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Conditions Outcome
Scaffold formation tert-Butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-7-carboxylate, TFA 0–20°C, 1 h Free imidazo[1,2-a]pyrazine core
Amine protection Di-tert-butyl dicarbonate, triethylamine RT, 48 h Boc-protected intermediate
Chlorination N-Chlorosuccinimide, toluene 80°C, 2 h 3-chloro substituted heterocycle
Side chain attachment Pd catalysts, K2CO3, DMF or dioxane 95–140°C, 3–6 h Coupled butan-1-one derivative
Deprotection Tetrabutylammonium fluoride, THF Reflux, 21.5 h Final deprotected compound

Q & A

How can researchers optimize the synthesis of 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one to improve yield and purity?

Basic Research Question
Methodological Answer:
Synthetic optimization can leverage palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for introducing aryl/heteroaryl substituents, as demonstrated in imidazolopiperazine analogs . Protecting groups like tert-butoxycarbonyl (Boc) can stabilize intermediates during halogenation steps (e.g., bromination at position 3 of the imidazo[1,2-a]pyrazine core) . Purification via mass-triggered preparative HPLC ensures high purity, particularly for chiral intermediates . For scale-up, telescoping steps (e.g., one-pot deprotection and crystallization) reduce intermediate isolation losses .

What spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic Research Question
Methodological Answer:

  • 1H/13C NMR : Assign diastereotopic protons in the 5,6-dihydroimidazo[1,2-a]pyrazine ring and confirm stereochemistry at the butan-1-one moiety .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., ESI+ mode for [M+H]+ ions) with <5 ppm mass accuracy .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl stretching (~700 cm⁻¹) bands to confirm functional groups .

How does the presence of chloro substituents at positions 2 and 3 influence biological activity compared to fluoro or methoxy analogs?

Advanced Research Question
Methodological Answer:
Chlorine’s electronegativity and steric effects enhance target binding affinity but may reduce solubility. For example:

  • In antimalarial imidazolopiperazines, 3-chloro analogs (e.g., Compound 17 in ) showed IC50 values of 10 nM against Plasmodium falciparum 3D7, outperforming 4-fluorophenyl derivatives (IC50 = 1390 nM) .
  • Replace chlorine with methoxy groups (e.g., Compound 15 in ) led to reduced potency (IC50 = 2270 nM), likely due to decreased hydrophobic interactions .

What in vitro assays are suitable for evaluating the antimalarial potential of this compound?

Basic Research Question
Methodological Answer:

  • Pf3D7/PfW2 Strain Testing : Measure IC50 via SYBR Green fluorescence assays for asexual blood-stage parasites .
  • Cytotoxicity Screening : Use HepG2 cells to assess selectivity indices (SI = IC50_HepG2 / IC50_Pf3D7) .
  • Resistance Profiling : Compare activity against chloroquine-resistant (K1) and sensitive (NF54) strains to identify cross-resistance risks .

How can researchers resolve discrepancies in IC50 values across studies for structurally similar compounds?

Advanced Research Question
Methodological Answer:

  • Assay Standardization : Control variables like parasite synchronization, hematocrit levels, and incubation time .
  • Purity Verification : Use HPLC-UV/ELSD to confirm >95% purity, as impurities (e.g., des-chloro byproducts) can skew results .
  • Structural Confirmation : Compare NMR data with published analogs (e.g., GNF179 in ) to rule out isomerization or degradation .

What computational strategies predict the pharmacokinetic properties of this compound?

Advanced Research Question
Methodological Answer:

  • QSAR Models : Train artificial neural networks (ANN) on imidazolopiperazine datasets to predict logP, metabolic stability, and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 3A4 to assess metabolic clearance rates .
  • ADMET Predictions : Use Schrödinger’s QikProp or SwissADME to estimate bioavailability and blood-brain barrier penetration .

How should a structure-activity relationship (SAR) study be designed for derivatives of this compound?

Advanced Research Question
Methodological Answer:

  • Core Modifications : Introduce methyl groups at position 8,8 (e.g., GNF179 in ) to enhance metabolic stability .
  • Side-Chain Variations : Replace butan-1-one with ethanone (e.g., Compound 31 in ) and measure changes in solubility and potency .
  • Halogen Scanning : Substitute chlorine with bromine or iodine to evaluate steric/electronic effects on target engagement .

What challenges arise in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question
Methodological Answer:

  • Hydrogen Bonding : Promote crystal packing via O–H···O interactions, as seen in related imidazo[1,2-a]pyrimidinones .
  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slowly evaporate and form monoclinic crystals (space group P21/c) .
  • Weak Interactions : Stabilize lattice with C–H···Cl contacts, which are critical for maintaining crystal integrity .

How can metabolic stability be assessed during preclinical development?

Advanced Research Question
Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Comparative Profiling : Benchmark against sitagliptin analogs () to identify metabolic soft spots .

What strategies mitigate off-target effects in lead optimization?

Advanced Research Question
Methodological Answer:

  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to rule out unintended target modulation .
  • Prodrug Design : Mask reactive groups (e.g., 2-aminoethanone in ) to reduce cytotoxicity .
  • Fragment Replacement : Replace lipophilic chlorine with polar groups (e.g., morpholine) to improve selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one

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